Gsk2256098 - 1224887-10-8

Gsk2256098

Catalog Number: EVT-287323
CAS Number: 1224887-10-8
Molecular Formula: C20H23ClN6O2
Molecular Weight: 414.9 g/mol
The product is for non-human research only. Not for therapeutic or veterinary use.

Product Introduction

Description

GSK2256098 is a potent and selective small molecule inhibitor of Focal Adhesion Kinase (FAK). [ [], []] FAK, a cytoplasmic tyrosine kinase, plays a crucial role in tumor progression and metastasis. [ [], []] GSK2256098 targets the phosphorylation site of FAK, tyrosine (Y) 397, thereby inhibiting FAK activity. [ []] This compound has demonstrated promising preclinical results in various cancer models, leading to its evaluation in clinical trials for treating advanced solid tumors. [ [], []]

PF-562-271

  • Compound Description: PF-562-271 is an orally available, potent, and selective ATP-competitive inhibitor of FAK. [ [] ]
  • Relevance: Like GSK2256098, PF-562-271 is a small molecule inhibitor that targets FAK, highlighting the interest in FAK as a therapeutic target. [ [] ] They are both being investigated in clinical trials for their anti-cancer potential.
  • Compound Description: PF-04554878 is another orally available, small molecule inhibitor of FAK, currently under clinical investigation. [ [] ]
  • Relevance: PF-04554878, along with GSK2256098, demonstrates the ongoing development of different FAK inhibitors for potential therapeutic use in cancer. [ [] ] Their clinical investigation highlights the importance of exploring various FAK-targeting compounds.

11C-GSK2256098

  • Compound Description: 11C-GSK2256098 is a radiolabeled form of GSK2256098, specifically designed for use in Positron Emission Tomography (PET) imaging. [ [] ] This allows for the visualization and quantification of GSK2256098 distribution in vivo. [ [] ]
  • Relevance: 11C-GSK2256098 is crucial for studying the pharmacokinetics and biodistribution of GSK2256098, providing valuable information on its ability to penetrate the blood-brain barrier and accumulate in tumor tissue. [ [] ]

VS-4718

  • Compound Description: VS-4718 is a small molecule inhibitor of FAK, known to influence aquaporin 2 (AQP2) trafficking by impacting the actin cytoskeleton. [ [] ]
  • Relevance: Similar to GSK2256098, VS-4718 affects cellular processes related to FAK activity, suggesting a potential overlap in their mechanisms of action. [ [] ] VS-4718's effect on AQP2 trafficking may be relevant to understanding the broader biological implications of FAK inhibition.

Defactinib-Hydrochloride (Defactinib)

  • Compound Description: Defactinib-Hydrochloride, often referred to as Defactinib, is a small molecule that inhibits FAK. [ [] ] It affects the actin cytoskeleton and is being explored as a potential treatment for water balance disorders. [ [] ]
  • Relevance: Defactinib, like GSK2256098, underscores the potential of targeting FAK for therapeutic intervention in various diseases. [ [] ] Both compounds highlight the importance of investigating FAK's role in different biological processes.

Paclitaxel

  • Compound Description: Paclitaxel is a chemotherapy medication used to treat a variety of cancers. [ [] ] It functions as a mitotic inhibitor, interfering with cell division. [ [] ]
  • Relevance: While structurally unrelated to GSK2256098, paclitaxel serves as a combination therapy partner in preclinical studies. [ [] ] This suggests a potential synergistic effect when FAK inhibition is combined with standard chemotherapeutic agents like paclitaxel.

Topotecan

  • Compound Description: Topotecan is another chemotherapy drug, classified as a topoisomerase I inhibitor. [ [] ] It interferes with DNA replication in cancer cells. [ [] ]
  • Relevance: Topotecan, similar to paclitaxel, is being investigated in combination with GSK2256098 for potential synergistic anti-cancer effects. [ [] ] This highlights the exploration of GSK2256098 in combination therapies to enhance treatment efficacy.

Trametinib

  • Compound Description: Trametinib is an oral allosteric inhibitor of MEK1/2, kinases involved in the MAPK pathway. [ [, , ] ] It is used in the treatment of various cancers, including melanoma.
  • Relevance: Trametinib is a key combination therapy partner for GSK2256098, particularly in clinical trials for pancreatic ductal adenocarcinoma (PDAC). [ [, , ] ] The rationale for this combination stems from the frequent co-activation of MEK and FAK in PDAC, making dual inhibition a promising strategy.

1,2,4,5-Benzenetetraamine tetrahydrochloride (Y15)

  • Compound Description: Y15 is a small molecule FAK scaffolding inhibitor. [ [] ] It specifically targets the Y397 autophosphorylation site of FAK.
  • Relevance: Like GSK2256098, Y15 demonstrates the different approaches to inhibiting FAK activity. [ [] ] While GSK2256098 inhibits the kinase activity, Y15 disrupts FAK scaffolding functions, both crucial for FAK's role in cancer progression.

TAE226

  • Compound Description: TAE226 is a dual inhibitor targeting both FAK and Insulin-like Growth Factor-1 Receptor (IGF-1R). [ [] ]
  • Relevance: TAE226, by targeting both FAK and IGF-1R, highlights a multi-targeted approach to cancer treatment, potentially more effective than inhibiting a single pathway. [ [] ] It, along with GSK2256098, emphasizes the complex interplay of signaling pathways in cancer development.

VS-6062

  • Compound Description: VS-6062 is a FAK inhibitor. [ [] ]
  • Relevance: VS-6062, similar to GSK2256098, is being explored as a potential anti-cancer agent, [ [] ] demonstrating the significance of FAK as a target for drug development in oncology.

VS-6063 (Defactinib)

  • Compound Description: VS-6063, also known as defactinib, is a FAK inhibitor that has progressed to clinical trials for solid tumors. [ [, ] ]
  • Relevance: Both VS-6063 and GSK2256098 are examples of FAK inhibitors that have advanced to clinical evaluation, [ [, ] ] highlighting the therapeutic potential of targeting FAK in cancer treatment.

BI 853520

  • Compound Description: BI 853520 is another FAK inhibitor that is currently undergoing clinical trials for the treatment of cancer. [ [] ]
  • Relevance: Similar to GSK2256098, BI 853520 is being investigated for its anti-cancer properties, [ [] ] indicating the significant interest in developing FAK inhibitors as potential cancer therapies.
Overview

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide is a complex organic compound with the molecular formula C20H23ClN6O2C_{20}H_{23}ClN_{6}O_{2}. This compound is classified as a benzamide derivative, featuring a chloro-substituted pyridine and a pyrazole moiety, which are often associated with pharmacological activity, particularly in the field of medicinal chemistry.

Source and Classification

This compound is primarily sourced from synthetic organic chemistry, where it is designed for potential therapeutic applications. It falls under the category of small molecules that may act as inhibitors or modulators in biological systems. The presence of multiple functional groups suggests its utility in various biological assays and therapeutic contexts.

Synthesis Analysis

Methods

The synthesis of 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide typically involves multi-step organic reactions. While specific synthetic pathways are not detailed in the search results, common methods for synthesizing similar compounds include:

  1. Amidation Reactions: Combining amines with acid chlorides or anhydrides to form amides.
  2. Substitution Reactions: Utilizing nucleophilic substitution to introduce chloro and methoxy groups onto the aromatic rings.
  3. Coupling Reactions: Employing techniques such as Suzuki or Sonogashira coupling to attach pyrazole derivatives.

Technical Details

The synthesis may require careful control of reaction conditions such as temperature, solvent choice, and reaction time to optimize yield and purity. Techniques like high-performance liquid chromatography (HPLC) are often employed for purification and analysis of the final product.

Molecular Structure Analysis

Structure

The compound's structure features:

  • A benzamide backbone, which contributes to its stability and solubility.
  • A 5-chloro substituent on a pyridine ring, enhancing its biological activity.
  • A pyrazole moiety, which is known for its role in various pharmacological activities.

Data

The molecular weight of 2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide is approximately 392.88 g/mol. The compound's structure can be visualized using molecular modeling software to assess steric interactions and electronic properties.

Chemical Reactions Analysis

Reactions

The compound can undergo various chemical reactions typical for benzamide derivatives:

  1. Hydrolysis: In aqueous environments, it may hydrolyze to form corresponding carboxylic acids.
  2. Reduction: The nitro or halogen substituents can be reduced to yield amine derivatives.
  3. Alkylation: The nitrogen atoms can participate in alkylation reactions to modify the side chains.

Technical Details

Reactions involving this compound should be conducted under controlled conditions to prevent decomposition or unwanted side reactions. Analytical methods such as NMR (nuclear magnetic resonance) spectroscopy and mass spectrometry are essential for monitoring reaction progress and verifying product identity.

Mechanism of Action

Process

While specific mechanisms for this compound are not detailed in the available literature, compounds with similar structures often act through:

  1. Enzyme Inhibition: By binding to active sites of enzymes, thus preventing substrate interaction.
  2. Receptor Modulation: Interacting with specific receptors (e.g., dopamine or serotonin receptors) influencing cellular signaling pathways.

Data

Research on related compounds has shown that modifications in the structure can significantly alter their affinity and selectivity towards biological targets, which is crucial for drug design.

Physical and Chemical Properties Analysis

Physical Properties

Key physical properties include:

  • Appearance: Typically a solid at room temperature.
  • Solubility: Soluble in organic solvents like DMSO (dimethyl sulfoxide) but may have limited solubility in water.

Chemical Properties

Chemical properties include:

  • Stability under standard laboratory conditions.
  • Reactivity towards electrophiles due to the presence of nitrogen atoms in the pyrazole and pyridine rings.

Relevant data on melting point, boiling point, and specific heat capacity would require empirical measurement or detailed literature references.

Applications

Scientific Uses

This compound holds potential applications in:

  1. Pharmaceutical Development: As a candidate for treating diseases related to dysregulated enzyme activity or receptor signaling pathways.
  2. Biochemical Research: Serving as a tool compound for studying protein interactions or cellular responses in vitro.
  3. Agricultural Chemistry: Potential use in developing agrochemicals targeting specific plant pathogens or pests.

Properties

CAS Number

1224887-10-8

Product Name

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide

IUPAC Name

2-[[5-chloro-2-[(5-methyl-2-propan-2-ylpyrazol-3-yl)amino]pyridin-4-yl]amino]-N-methoxybenzamide

Molecular Formula

C20H23ClN6O2

Molecular Weight

414.9 g/mol

InChI

InChI=1S/C20H23ClN6O2/c1-12(2)27-19(9-13(3)25-27)24-18-10-17(15(21)11-22-18)23-16-8-6-5-7-14(16)20(28)26-29-4/h5-12H,1-4H3,(H,26,28)(H2,22,23,24)

InChI Key

BVAHPPKGOOJSPU-UHFFFAOYSA-N

SMILES

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C

Solubility

Soluble in DMSO, not in water

Synonyms

GSK2256098; GSK 2256098; GSK-2256098; GTPL7939; GTPL-7939; GTP L7939.

Canonical SMILES

CC1=NN(C(=C1)NC2=NC=C(C(=C2)NC3=CC=CC=C3C(=O)NOC)Cl)C(C)C

Product FAQ

Q1: How Can I Obtain a Quote for a Product I'm Interested In?
  • To receive a quotation, send us an inquiry about the desired product.
  • The quote will cover pack size options, pricing, and availability details.
  • If applicable, estimated lead times for custom synthesis or sourcing will be provided.
  • Quotations are valid for 30 days, unless specified otherwise.
Q2: What Are the Payment Terms for Ordering Products?
  • New customers generally require full prepayment.
  • NET 30 payment terms can be arranged for customers with established credit.
  • Contact our customer service to set up a credit account for NET 30 terms.
  • We accept purchase orders (POs) from universities, research institutions, and government agencies.
Q3: Which Payment Methods Are Accepted?
  • Preferred methods include bank transfers (ACH/wire) and credit cards.
  • Request a proforma invoice for bank transfer details.
  • For credit card payments, ask sales representatives for a secure payment link.
  • Checks aren't accepted as prepayment, but they can be used for post-payment on NET 30 orders.
Q4: How Do I Place and Confirm an Order?
  • Orders are confirmed upon receiving official order requests.
  • Provide full prepayment or submit purchase orders for credit account customers.
  • Send purchase orders to sales@EVITACHEM.com.
  • A confirmation email with estimated shipping date follows processing.
Q5: What's the Shipping and Delivery Process Like?
  • Our standard shipping partner is FedEx (Standard Overnight, 2Day, FedEx International Priority), unless otherwise agreed.
  • You can use your FedEx account; specify this on the purchase order or inform customer service.
  • Customers are responsible for customs duties and taxes on international shipments.
Q6: How Can I Get Assistance During the Ordering Process?
  • Reach out to our customer service representatives at sales@EVITACHEM.com.
  • For ongoing order updates or questions, continue using the same email.
  • Remember, we're here to help! Feel free to contact us for any queries or further assistance.

Quick Inquiry

 Note: Kindly utilize formal channels such as professional, corporate, academic emails, etc., for inquiries. The use of personal email for inquiries is not advised.